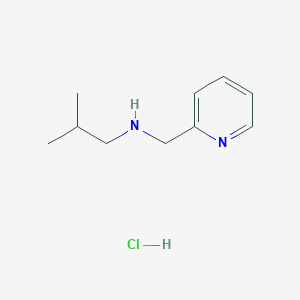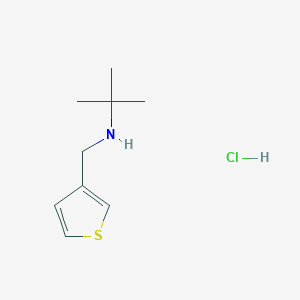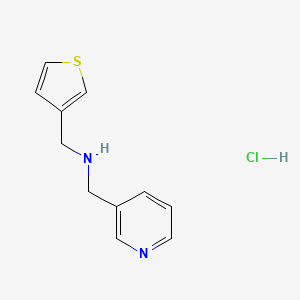
3-(3-Methoxyphenyl)propan-1-amine hydrochloride
Übersicht
Beschreibung
“3-(3-Methoxyphenyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1049696-27-6 . It has a molecular weight of 201.7 and its IUPAC name is 3-(3-methoxyphenyl)-1-propanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NO.ClH/c1-12-10-6-2-4-9(8-10)5-3-7-11;/h2,4,6,8H,3,5,7,11H2,1H3;1H . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 108-110 degrees Celsius . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Mechanism Studies Research on the reactivity of compounds related to 3-(3-Methoxyphenyl)propan-1-amine hydrochloride has provided insights into their chemical behavior. For example, the kinetics and mechanisms of reactions involving similar compounds have been extensively studied. These studies reveal how these compounds interact with amines, elucidating the formation of intermediates and the influence of different substituents on reaction rates. Such research contributes to our understanding of fundamental organic reactions and their applications in synthesis and drug design (Castro et al., 2001).
Pharmacological Investigations Compounds structurally related to this compound have been examined for various pharmacological effects. For instance, derivatives have been studied for their potential as coronary vasodilators and their application in conditions such as angina pectoris. However, clinical evaluations have emphasized the importance of controlled studies and objective criteria in assessing drug efficacy (Sandler, 1960).
Synthetic Applications The synthesis of compounds like 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which share a core structure with this compound, demonstrates the versatility of these compounds in medicinal chemistry. These compounds are synthesized via Mannich reactions and explored for their cytotoxic potential, highlighting the continuous search for new therapeutic agents (Mete et al., 2007).
Neurochemical Studies Research on the metabolism of amine compounds in the human body, including studies on cerebrospinal fluid, has provided valuable insights into neurochemical processes. Understanding the dynamics of amine metabolites like 3-Methoxy-4-hydroxyphenylglycol (MHPG) in neurological conditions can enhance our knowledge of brain function and its implications in psychiatric disorders (Post et al., 1973).
Photophysical Properties The study of the photoreaction of compounds related to this compound with electron donors has broadened our understanding of their photophysical properties. These investigations contribute to fields like photochemistry and the development of photo-responsive materials (Hasegawa et al., 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-12-10-6-2-4-9(8-10)5-3-7-11;/h2,4,6,8H,3,5,7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTELITSVDBYVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B3077784.png)
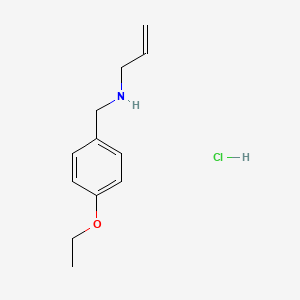
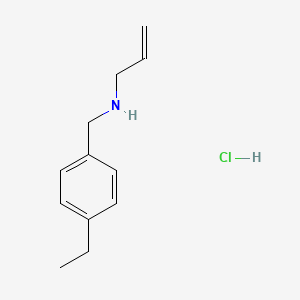
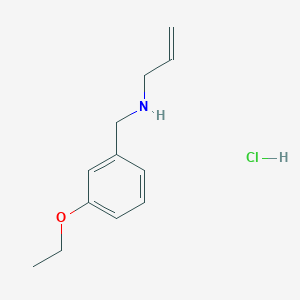
amine hydrochloride](/img/structure/B3077828.png)
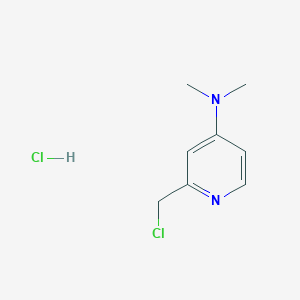
![2-[3-(Dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B3077840.png)
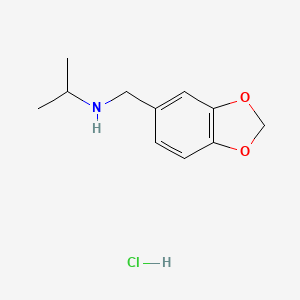
![Butyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3077853.png)

![2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077871.png)
